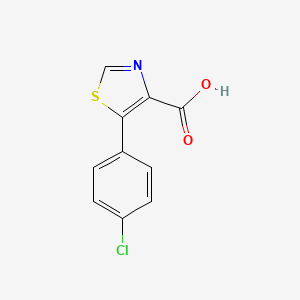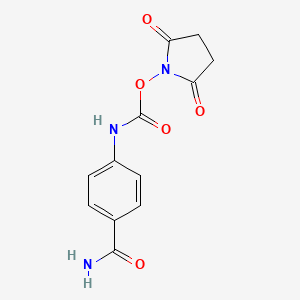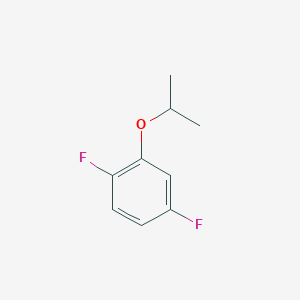![molecular formula C7H15N3S B14015623 [(4-Methylpentan-2-ylidene)amino]thiourea](/img/structure/B14015623.png)
[(4-Methylpentan-2-ylidene)amino]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HYDRAZINECARBOTHIOAMIDE,2-(1,3-DIMETHYLBUTYLIDENE)-: is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazinecarbothioamide group attached to a 2-(1,3-dimethylbutylidene) moiety. The compound’s molecular formula is C8H16N4S, and it has a molecular weight of 200.31 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of HYDRAZINECARBOTHIOAMIDE,2-(1,3-DIMETHYLBUTYLIDENE)- typically involves the reaction of hydrazinecarbothioamide with an appropriate aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: HYDRAZINECARBOTHIOAMIDE,2-(1,3-DIMETHYLBUTYLIDENE)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazinecarbothioamide derivatives.
Applications De Recherche Scientifique
HYDRAZINECARBOTHIOAMIDE,2-(1,3-DIMETHYLBUTYLIDENE)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of HYDRAZINECARBOTHIOAMIDE,2-(1,3-DIMETHYLBUTYLIDENE)- involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound targets the PI3K/Akt/mTOR signaling pathway, inhibiting tumor cell survival and inducing apoptosis. The compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Comparaison Avec Des Composés Similaires
Hydrazinecarbothioamide: A simpler analog with similar chemical properties but lacking the 2-(1,3-dimethylbutylidene) moiety.
Thiosemicarbazide: Another related compound with a similar functional group but different structural features.
Uniqueness: HYDRAZINECARBOTHIOAMIDE,2-(1,3-DIMETHYLBUTYLIDENE)- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the 2-(1,3-dimethylbutylidene) moiety enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C7H15N3S |
|---|---|
Poids moléculaire |
173.28 g/mol |
Nom IUPAC |
(4-methylpentan-2-ylideneamino)thiourea |
InChI |
InChI=1S/C7H15N3S/c1-5(2)4-6(3)9-10-7(8)11/h5H,4H2,1-3H3,(H3,8,10,11) |
Clé InChI |
GYKIDLIHFHUBMI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=NNC(=S)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


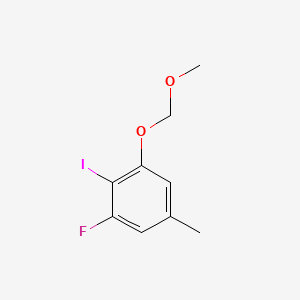
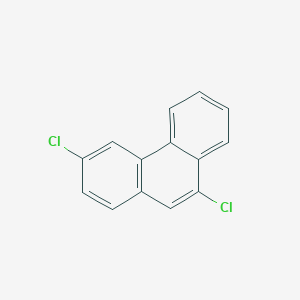
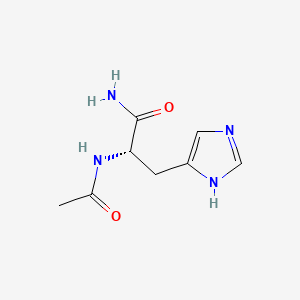
![((4R,4aR,8R,8aR)-Tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-diyl)dimethanol](/img/structure/B14015558.png)


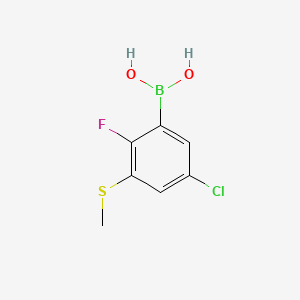
![4-methyl-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile](/img/structure/B14015576.png)



